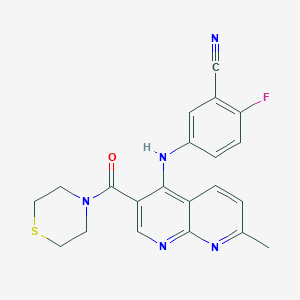
2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated benzonitrile core linked to a naphthyridine moiety through a thiomorpholine side chain. This unique structure may contribute to its biological properties, particularly in targeting specific enzymes or receptors.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds exhibit antimicrobial properties. The presence of the thiomorpholine moiety may enhance this activity by improving solubility and bioavailability.
- Anticancer Potential : Compounds similar to this compound have been investigated for their anticancer effects. Fluorinated compounds often demonstrate enhanced potency against cancer cell lines due to increased lipophilicity and improved interactions with biological targets .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other naphthyridine derivatives that have shown inhibitory effects on protein kinases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of thiophene-arylamide derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antimicrobial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were notably low, indicating strong efficacy .
Case Study 2: Anticancer Activity
Another investigation into fluorinated triazole derivatives revealed promising results against various cancer cell lines. The study reported that certain compounds showed significant antiproliferative activity, suggesting that fluorination enhances the anticancer properties of naphthyridine-based structures. The mechanism of action is hypothesized to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Properties
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-2-4-16-19(26-15-3-5-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-6-8-29-9-7-27/h2-5,10,12H,6-9H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHJUEFWHGYUGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














